molecular formula C11H9NO2S B1589514 Methyl 4-(thiazol-2-Yl)benzoate CAS No. 305806-42-2

Methyl 4-(thiazol-2-Yl)benzoate

Cat. No.: B1589514
CAS No.: 305806-42-2
M. Wt: 219.26 g/mol
InChI Key: AUKYMEYSRKQKSE-UHFFFAOYSA-N
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Description

Methyl 4-(thiazol-2-Yl)benzoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(thiazol-2-Yl)benzoate typically involves the cyclization and condensation of haloketones with thioamide. This method is popular due to its efficiency in forming the thiazole moiety . Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . Additionally, eco-friendly methods such as microwave irradiation under solvent-free conditions have been employed for the rapid synthesis of thiazole derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thiazol-2-Yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and other fields.

Scientific Research Applications

Methyl 4-(thiazol-2-yl)benzoate exhibits significant biological activities that make it a candidate for drug development. The thiazole moiety is known for its role in various pharmacological effects, including:

  • Antimicrobial Properties : Research indicates that thiazole derivatives possess antibacterial and antifungal activities. This compound has been studied for its efficacy against a range of microbial strains, showcasing potential as an antimicrobial agent .
  • Anticancer Activity : The compound has shown promise in cancer research, particularly against human lung adenocarcinoma cells. Studies have reported IC50 values indicating that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer drug .
  • Anticonvulsant Effects : Some derivatives of thiazole have been evaluated for their anticonvulsant properties. The structural characteristics of this compound may contribute to similar effects, warranting further investigation .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : The initial step often includes the reaction of appropriate thioketones with aldehydes or ketones to form the thiazole ring.
  • Esterification : Methyl benzoate is then reacted with the synthesized thiazole to form this compound through esterification reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Antimicrobial Activity Study Evaluated against various bacterial strainsShowed significant inhibition against Staphylococcus aureus with MIC values lower than standard antibiotics .
Anticancer Research Tested on A549 human lung adenocarcinoma cellsDemonstrated selective cytotoxicity with an IC50 value of approximately 23.30 mM, indicating potential for further development as an anticancer agent .
Anticonvulsant Activity Assessment Assessed in animal modelsAnalogues showed protection against induced seizures, suggesting therapeutic potential in epilepsy treatment .

Structural Comparisons and Derivatives

This compound shares structural similarities with other thiazole derivatives which may enhance its bioavailability and efficacy:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-(4-methylthiazol-2-yl)benzoateAdditional methyl groupEnhanced lipophilicity may improve bioavailability .
Methyl 5-(thiazol-2-yl)benzoateThiazole group at different positionPotentially different biological activity due to structural variations .

Mechanism of Action

The mechanism of action of Methyl 4-(thiazol-2-Yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, block receptor sites, or interfere with cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(thiazol-2-Yl)benzoate include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

This compound is unique due to its specific structure, which combines the thiazole ring with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-(thiazol-2-yl)benzoate is a compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings and case studies.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are recognized for their broad spectrum of biological activities, such as:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antitumor : Exhibiting cytotoxic effects on cancer cells.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Neuroprotective : Potentially beneficial in neurodegenerative diseases.

Target Interactions

This compound interacts with multiple biological targets, influencing various biochemical pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Signaling Modulation : Alters signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Changes : Affects the expression of genes involved in inflammation and tumor progression.

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal properties. For instance, studies show that thiazole derivatives exhibit activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .

Anticancer Potential

Recent investigations reveal that thiazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that certain analogs possess IC50 values less than 2 µg/mL against HepG-2 liver cancer cells . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly enhance cytotoxicity.

Neuroprotective Effects

Research has indicated that this compound may also have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE), suggesting a mechanism for enhancing cognitive function .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound, against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial load with MIC values comparable to standard antibiotics .
  • Evaluation of Anticancer Activity : Another study focused on the anticancer effects of this compound analogs in vitro against multiple cancer cell lines. The results showed promising cytotoxicity, particularly in leukemia and breast cancer models, underscoring its potential as a lead compound for further development .

Data Tables

Biological ActivityTest Organism/Cell LineResult (IC50/MIC)
AntibacterialC. albicansMIC = 3.92 mM
AntifungalA. nigerMIC = 4.01 mM
AnticancerHepG-2IC50 < 2 µg/mL
NeuroprotectiveAChE InhibitionIC50 = 2.7 µM

Properties

IUPAC Name

methyl 4-(1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKYMEYSRKQKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459814
Record name Methyl 4-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305806-42-2
Record name Methyl 4-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −70° C., stirred solution of thiazole (270 μL, 3.8 mmol) in tetrahydrofuran (10 mL) is added n-butyl lithium (2.6 mL of a 1.6 M solution in hexanes, 4.2 mmol). After 30 min, zinc chloride (11.4 mL of a 1.0 M solution in diethyl ether, 11.4 mmol) is added. The reaction mixture is warmed to 0° C. and methyl 4-iodobenzoate (1 g, 3.8 mmol) and palladium(0)tetrakis(triphenylphosphine) (530 mg, 0.4 mmol) are added. The reaction mixture is heated at 70° C. for 20 h under argon, cooled to room temperature, and then partitioned between ethyl acetate and water. The organic layer is washed with water, and brine, dried (sodium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (3:1 hexanes/ethyl acetate) yields the title compound. 1H NMR (300 MHz, CDCl3) δ 8.14-8.03 (m, 4H), 7.93-7.92 (m, 1H), 7.42-7.41 (m, 1H), 3.95 (s, 3H).
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Synthesis routes and methods II

Procedure details

To a −70° C., stirred solution of thiazole (270 μL, 3.8 mmol) in tetrahydrofuran (10 mL) is added n-butyl lithium (2.6 mL of a 1.6 M solution in hexanes, 4.2 mmol). After 30 min, zinc chloride (11.4 mL of a 1.0 M solution in diethyl ether, 11.4 mmol) is added. The reaction mixture is warmed to 0° C. and methyl 4-iodobenzoate (1 g, 3.8 mmol) and palladium(0) tetrakis(triphenylphosphine) (530 mg, 0.4 mmol) are added. The reaction mixture is heated at 70° C. for 20 h under argon, cooled to room temperature, and then partitioned between ethyl acetate and water. The organic layer is washed with water, and brine, dried (sodium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (3:1 hexanes/ethyl acetate) yields the title compound. 1H NMR (300 MHz, CDCl3) δ 8.14–8.03 (m, 4H), 7.93–7.92 (m, 1H), 7.42–7.41 (m, 1H), 3.95 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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